tert-Butyl 5-methoxyisoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-methoxyisoindoline-2-carboxylate: is a chemical compound with the molecular formula C14H19NO3 It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methoxyisoindoline-2-carboxylate typically involves the reaction of 5-methoxyisoindoline-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-methoxyisoindoline-2-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of 5-methoxyisoindoline-2-carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 5-methoxyisoindoline-2-carboxylic acid.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 5-methoxyisoindoline-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structure allows for modifications that can lead to compounds with various biological activities.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its derivatives may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methoxyisoindoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
- tert-Butyl 5-methoxyisoindoline-1-carboxylate
- tert-Butyl 5-methoxyisoindoline-3-carboxylate
- tert-Butyl 5-methoxyisoindoline-4-carboxylate
Comparison: tert-Butyl 5-methoxyisoindoline-2-carboxylate is unique due to the position of the carboxylate group on the isoindoline ring This positional difference can significantly impact the compound’s reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 5-methoxy-1,3-dihydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-10-5-6-12(17-4)7-11(10)9-15/h5-7H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPRJHLDNXWKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.